molecular formula C12H10O3 B13739651 [1,1'-Biphenyl]-2,3',6-triol CAS No. 27949-30-0

[1,1'-Biphenyl]-2,3',6-triol

Cat. No.: B13739651
CAS No.: 27949-30-0
M. Wt: 202.21 g/mol
InChI Key: MMJVFOMJAGADPT-UHFFFAOYSA-N
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Description

2,3’,6-Biphenyltriol is an organic compound with the molecular formula C12H10O3 It is a derivative of biphenyl, featuring three hydroxyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3’,6-Biphenyltriol can be synthesized through several methods, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. One common approach involves the hydroxylation of biphenyl derivatives under controlled conditions.

Industrial Production Methods: In industrial settings, the synthesis of 2,3’,6-Biphenyltriol often involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3’,6-Biphenyltriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2,3’,6-Biphenyltriol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3’,6-Biphenyltriol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.

Comparison with Similar Compounds

  • 2,2’,3-Biphenyltriol
  • 2,2’,4-Biphenyltriol
  • 2,3’,4-Biphenyltriol

Comparison: 2,3’,6-Biphenyltriol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to other biphenyltriols, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets.

Properties

CAS No.

27949-30-0

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-hydroxyphenyl)benzene-1,3-diol

InChI

InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7,13-15H

InChI Key

MMJVFOMJAGADPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC=C2O)O

Origin of Product

United States

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